

An In-depth Technical Guide to 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

Cat. No.: B173368

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

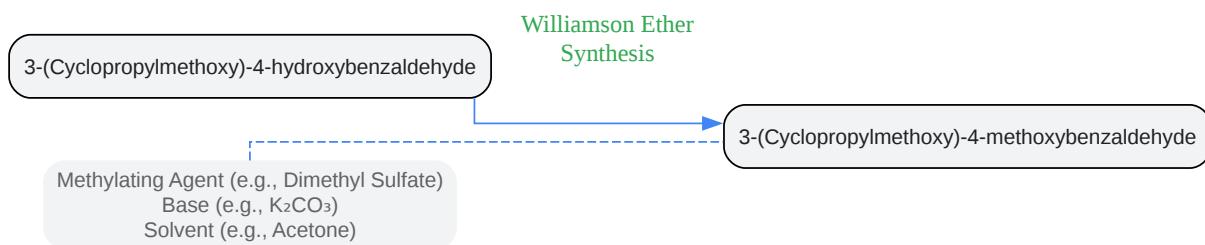
Introduction

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is an aromatic aldehyde that holds significance as a key intermediate in the synthesis of various organic molecules, particularly within the pharmaceutical industry. Its structural similarity to derivatives used in the preparation of active pharmaceutical ingredients, such as Roflumilast, underscores its relevance in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of **3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde**.

While the specific discovery and detailed historical timeline of **3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde** are not extensively documented in publicly available literature, its emergence is intrinsically linked to the development of related pharmaceutical compounds. The core structure, a substituted benzaldehyde, is a common scaffold in medicinal chemistry. The introduction of the cyclopropylmethoxy group is a strategic modification often employed to enhance metabolic stability and binding affinity of drug candidates. It is therefore likely that this compound was first synthesized and characterized in the context of a specific drug development program.

Physicochemical Properties

A summary of the known physical and chemical properties of **3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde** is presented in the table below.


Property	Value
CAS Number	153200-64-7[1]
Molecular Formula	C ₁₂ H ₁₄ O ₃
Molecular Weight	206.24 g/mol [2]
Appearance	Yellow Solid[1]
Density	1.156 g/cm ³ [1]
Boiling Point	335 °C at 760 mmHg[1]
Flash Point	148 °C[1]
Purity	≥99.0%[1]

Synthesis

The most plausible synthetic route to **3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde** is via the methylation of its precursor, 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde. This transformation can be efficiently achieved through a Williamson ether synthesis.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde**.

Experimental Protocol: Methylation of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

This protocol is based on established Williamson ether synthesis procedures for structurally similar phenolic aldehydes.

Materials:

- 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
- Dimethyl sulfate (DMS)
- Potassium carbonate (K_2CO_3), anhydrous
- Acetone, anhydrous
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a stirred solution of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (1.0 eq.) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq.).
- Stir the suspension at room temperature for 30 minutes.
- Slowly add dimethyl sulfate (1.2 eq.) to the reaction mixture.
- Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
- Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde** can be further purified by column chromatography on silica gel if necessary.

Applications

The primary application of **3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde** is as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structural features make it a valuable building block for the development of novel therapeutic agents. While specific, publicly disclosed applications are limited, its close relationship to intermediates of phosphodiesterase-4 (PDE4) inhibitors suggests its potential utility in the synthesis of compounds targeting inflammatory diseases.

Conclusion

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is a significant, albeit not widely documented, chemical entity. Its importance lies in its role as a synthetic intermediate, particularly in the realm of medicinal chemistry. The synthetic route via Williamson ether synthesis from its hydroxy precursor is a straightforward and efficient method for its preparation. As research into novel therapeutics continues, the demand for such specialized building blocks is likely to persist, highlighting the continued relevance of understanding the synthesis and properties of compounds like **3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b173368#discovery-and-history-of-3-cyclopropylmethoxy-4-methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com